(5-Cyclopropylpyridin-3-YL)methanol
Description
(5-Cyclopropylpyridin-3-yl)methanol is a pyridine derivative characterized by a cyclopropyl substituent at the 5-position and a hydroxymethyl (-CH₂OH) group at the 3-position of the pyridine ring. This structural motif confers unique physicochemical properties, such as enhanced lipophilicity from the cyclopropyl group and hydrogen-bonding capacity from the methanol moiety. For instance, pyridine-based alcohols are often intermediates in synthesizing bioactive molecules due to their ability to participate in hydrogen bonding and nucleophilic reactions .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(5-cyclopropylpyridin-3-yl)methanol |
InChI |
InChI=1S/C9H11NO/c11-6-7-3-9(5-10-4-7)8-1-2-8/h3-5,8,11H,1-2,6H2 |
InChI Key |
FZCCQIGCNCHULW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
Key structural analogs include:
(6-Chloro-4-methylpyridin-2-yl)methanol: Features a chlorine atom (position 6), methyl group (position 4), and methanol (position 2).
(3-Pyridinemethanol, 2-methoxy): Contains a methoxy group (position 2) and methanol (position 3). The methoxy group improves solubility in polar solvents compared to cyclopropyl derivatives .
1-(5-Cyclopropylpyridin-3-yl)ethanone: Shares the cyclopropyl group at position 5 but replaces methanol with a ketone (position 3). The ketone reduces hydrogen-bonding capacity, lowering solubility but increasing membrane permeability .
Physicochemical Properties (Hypothetical Data)
| Compound Name | Molecular Weight (g/mol) | Predicted LogP | Aqueous Solubility (mg/mL) | Key Substituent Effects |
|---|---|---|---|---|
| (5-Cyclopropylpyridin-3-yl)methanol | ~165.2 | 1.8 | ~15 | Cyclopropyl enhances lipophilicity; methanol improves solubility |
| (6-Chloro-4-methylpyridin-2-yl)methanol | ~173.6 | 2.1 | ~8 | Chlorine and methyl groups increase hydrophobicity |
| 3-Pyridinemethanol, 2-methoxy | ~139.1 | 0.9 | ~25 | Methoxy group enhances polarity |
| 1-(5-Cyclopropylpyridin-3-yl)ethanone | ~163.2 | 2.3 | ~5 | Ketone reduces solubility; cyclopropyl maintains lipophilicity |
Notes:
- LogP: Cyclopropyl and halogen substituents (e.g., chlorine) increase LogP, favoring lipid bilayer penetration. Methanol and methoxy groups lower LogP, improving water solubility.
- Solubility: Polar groups (e.g., -OH, -OCH₃) enhance solubility, while bulky nonpolar groups (e.g., cyclopropyl) reduce it.
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